4-[bis(prop-2-enyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Description
The compound 4-[bis(prop-2-enyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide (molecular formula: C₂₁H₂₀ClN₃O₃S₂, molecular weight: 462.0 g/mol) features a benzothiazole core substituted with a methyl group and a sulfamoyl benzamide moiety bearing two allyl (prop-2-enyl) groups . The benzothiazole scaffold is notable for its applications in medicinal chemistry, particularly in antimicrobial and anticancer agents. The allyl sulfamoyl group may enhance solubility and reactivity due to its electron-rich nature, while the chloro substituent (in the related analog from ) contributes to lipophilicity (XLogP3: 4.6) .
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-4-16-28(17-5-2)33(30,31)20-13-10-19(11-14-20)24(29)26-25-27(3)22-15-12-18-8-6-7-9-21(18)23(22)32-25/h4-15H,1-2,16-17H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWOIZDLEDKUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[bis(prop-2-enyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide (CAS No: 850909-52-3) is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and drug development. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Molecular Formula and Structure
- Molecular Formula : C22H23N3O4S2
- Molecular Weight : 441.56 g/mol
The structure of the compound features a benzamide backbone with sulfamoyl and prop-2-enyl groups, which may contribute to its biological activity.
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor properties. For example, studies on related sulfamoyl compounds have shown that they can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: HDAC Inhibition
A notable study evaluated the antitumor effects of a structurally similar compound that inhibited histone deacetylase (HDAC) activity. This compound demonstrated:
- IC50 against HepG2 cells : 1.30 μM
- Tumor Growth Inhibition (TGI) : 48.89% in xenograft models compared to a control .
These findings suggest that the sulfamoyl group in the compound may enhance its interaction with HDAC enzymes, promoting antitumor effects.
The proposed mechanisms through which This compound exerts its biological effects include:
- Inhibition of HDACs : By inhibiting HDACs, the compound may lead to increased acetylation of histones, resulting in altered gene expression associated with cell cycle regulation and apoptosis.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Comparative Analysis with Other Compounds
| Compound Name | IC50 (μM) | TGI (%) | Mechanism |
|---|---|---|---|
| This compound | TBD | TBD | HDAC Inhibition |
| FNA (related compound) | 1.30 | 48.89 | HDAC Inhibition |
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial activity against various bacterial strains. The presence of the sulfamoyl group is known to enhance antibacterial properties by interfering with bacterial folate synthesis pathways.
Cytotoxicity Studies
Cytotoxicity assays have indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfamoyl Benzamide Derivatives
Fluorinated and Chlorinated Analogs
Compounds 5f, 5g, 5h, 5i () share a sulfamoyl benzamide backbone but differ in substituents. For example:
- 5i (C₁₈H₁₆ClFN₂O₄S) has a chloro substituent and a tetrahydrofuran-derived sulfamoyl group, with a melting point of 256–258°C .
Oxadiazole Derivatives (LMM5 and LMM11)
These compounds (e.g., LMM5 : C₂₃H₂₂N₄O₅S) replace the benzothiazole with a 1,3,4-oxadiazole ring and exhibit antifungal activity against C. albicans . The target compound’s benzothiazole core may confer distinct bioactivity due to differences in heterocyclic electronics and steric bulk.
Benzothiazole-Based Analogs
Triazine-Substituted Derivatives
Compounds 51–55 () feature triazine and benzylthio groups. For example:
- 52 (C₂₈H₂₃ClF₃N₅O₃S₂) has a trifluoromethylphenyl-triazine substituent and a melting point of 277–279°C .
- The target compound’s allyl groups may increase flexibility compared to the rigid triazine moiety in 52 , affecting binding affinity in biological targets.
Methoxyethyl Sulfamoyl Analogs
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (C₂₃H₂₇N₃O₆S₂, molecular weight: 505.6) has methoxyethyl groups instead of allyl substituents, which likely enhance hydrophilicity compared to the target compound .
Thiazole and Isoxazole Derivatives
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () shows 129% growth modulation in screening assays . The target compound’s benzothiazole core may offer similar bioactivity but with altered pharmacokinetics due to the allyl sulfamoyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
